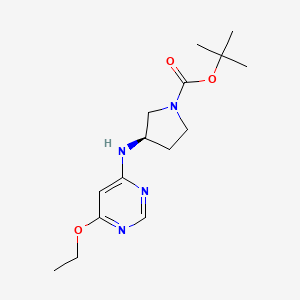

(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTVDSYFDQNMGF-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=NC=NC(=C1)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116588 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-ethoxy-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354020-91-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-ethoxy-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354020-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(6-ethoxy-4-pyrimidinyl)amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.

Introduction of the Pyrimidine Moiety: This step involves the coupling of the pyrrolidine intermediate with a pyrimidine derivative, often facilitated by a palladium-catalyzed cross-coupling reaction.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the pyrimidine ring or reduce any present carbonyl groups.

Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Research

- Recent studies have indicated that compounds similar to (R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate exhibit promising anticancer activity. They target specific pathways involved in tumor growth and metastasis. For instance, pyrimidine derivatives have been shown to inhibit certain kinases that are overexpressed in various cancers, leading to reduced proliferation of cancer cells .

-

Antiviral Properties

- The compound has been explored for its antiviral properties, particularly against RNA viruses. Its structural similarity to nucleoside analogs suggests potential as an antiviral agent by interfering with viral replication processes. Case studies have demonstrated efficacy in vitro, warranting further exploration in vivo .

-

Neuropharmacology

- Neuroprotective effects of pyrrolidine derivatives are being investigated, with implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier makes it a candidate for further studies in neuropharmacology .

Data Table: Summary of Applications

Case Studies

- Anticancer Activity :

- Antiviral Efficacy :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Table 1: Comparative Data

Impact of Substituents on Properties

- Ethoxy vs. Methoxy : The ethoxy group in the target compound increases steric bulk and lipophilicity compared to the methoxy analog. This may enhance membrane permeability but reduce aqueous solubility. The molecular weight difference (308.38 vs. 294.35 g/mol) reflects the additional CH₂ group in ethoxy .

- Amino vs. The oxy analog’s higher purity (≥98% vs. ≥95% for methoxy) suggests improved synthetic accessibility .

Biological Activity

(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with the molecular formula C15H24N4O3 and a molecular weight of 308.38 g/mol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with an ethoxypyrimidine moiety, which is believed to contribute to its biological activity. The structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H24N4O3 |

| Molecular Weight | 308.38 g/mol |

| Structural Features | Pyrrolidine ring, ethoxypyrimidine substituent |

Preliminary studies suggest that this compound may exhibit various biological activities, including:

- Antitumor Activity : Potential inhibition of tumor growth through mechanisms involving apoptosis and cell cycle regulation.

- Antimicrobial Properties : Activity against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis.

- Anti-inflammatory Effects : Modulation of inflammatory pathways, contributing to reduced inflammation in various models.

Further research is required to elucidate the precise mechanisms and pathways involved in these activities.

Pharmacological Profiles

Interaction studies have focused on the compound's pharmacokinetics and pharmacodynamics. Key findings include:

- Absorption and Distribution : Favorable absorption characteristics with potential for oral bioavailability.

- Metabolism : Initial studies indicate that the compound may undergo hepatic metabolism, influencing its efficacy and safety profile.

- Excretion : Predominantly renal excretion is expected based on structural analogs.

Study 1: Antitumor Activity

In a study assessing the antitumor effects of this compound, researchers observed significant reductions in tumor size in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response.

Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited notable inhibitory effects on specific strains, suggesting potential for development as an antibiotic agent.

Synthesis Methods

Several synthesis methods have been proposed for producing this compound. These methods emphasize maintaining stereochemical integrity while optimizing yield:

- Reflux Method : Involves refluxing starting materials in an organic solvent to facilitate reaction.

- Microwave-Assisted Synthesis : Utilizes microwave energy to enhance reaction rates and yields.

- Green Chemistry Approaches : Focuses on minimizing waste and using environmentally benign solvents.

Comparison with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| (R)-tert-butyl 3-amino-pyrrolidine-1-carboxylate | Lacks ethoxy group | Simpler structure |

| (R)-tert-butyl 3-(4-methylpyrimidin-2-yl)aminopyrrolidine | Different pyrimidine substitution | Potentially different biological activity |

| (R)-tert-butyl 3-(pyridin-2-amino)pyrrolidine | Pyridine instead of pyrimidine | May exhibit distinct pharmacological properties |

Q & A

Q. What are the standard synthetic routes for (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step reactions starting with tert-butyl-protected pyrrolidine intermediates. Key steps include:

- Coupling reactions : Amine groups on pyrrolidine react with ethoxypyrimidine derivatives under nucleophilic substitution or Buchwald-Hartwig amination conditions. For example, tert-butyl-protected pyrrolidine intermediates are coupled with 6-ethoxypyrimidin-4-yl halides using palladium catalysts and ligands .

- Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is used to protect the pyrrolidine nitrogen, which is later removed under acidic conditions (e.g., TFA or HCl) .

- Purification : Column chromatography (e.g., silica gel with ethanol/chloroform mixtures) is commonly employed to isolate the product .

Q. What analytical techniques are critical for characterizing this compound?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR spectra verify regioselectivity and stereochemistry. For example, chemical shifts near δ 1.4 ppm (Boc group) and δ 6.5–8.5 ppm (pyrimidine protons) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₂₂N₄O₃) and purity (≥95%) .

- Infrared (IR) Spectroscopy : Confirms functional groups like carbonyl (Boc, ~1700 cm⁻¹) and amine stretches .

Advanced Research Questions

Q. How can researchers resolve conflicting data in reaction yield optimization?

Discrepancies in yields (e.g., 60% vs. 72% in similar syntheses) may arise from:

- Reaction Conditions : Temperature (e.g., 0–20°C vs. room temperature) and solvent polarity (dichloromethane vs. THF) affect nucleophilic substitution efficiency .

- Catalyst Loading : Palladium catalyst ratios (e.g., 5 mol% vs. 10 mol%) influence coupling efficiency. Kinetic studies using LC-MS can identify rate-limiting steps .

- By-Product Analysis : TLC or HPLC monitoring helps detect intermediates (e.g., de-Boc products) that require quenching or separation .

Q. What strategies enhance stereochemical purity during synthesis?

The (R)-configuration at the pyrrolidine center is critical for biological activity. Key approaches include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)-pyrrolidine-Boc) to avoid racemization .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings ensure retention of stereochemistry .

- Crystallization : Diastereomeric salt formation (e.g., with tartaric acid) can separate enantiomers .

Q. How can computational methods predict biological activity?

- Molecular Docking : The ethoxypyrimidine moiety may interact with kinase ATP-binding pockets. Tools like AutoDock Vina model binding affinities to targets like EGFR or CDK2 .

- QSAR Studies : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity using descriptors like logP and H-bond donors .

- Metabolic Stability Prediction : Software (e.g., SwissADME) evaluates CYP450 metabolism of the tert-butyl group .

Q. How should researchers address discrepancies in biological assay results?

Contradictory activity data (e.g., IC₅₀ variations) may stem from:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) affects protonation states of the amine group .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

- Solubility Issues : DMSO concentration (>1% v/v) can artifactually inhibit cellular pathways. Pre-test solubility in PBS or media .

Methodological Resources

- Synthetic Protocols : Refer to (NMR-guided purification) and (DMAP/triethylamine-mediated couplings) for step-by-step optimization .

- Safety : Follow for handling hygroscopic intermediates and for fire-fighting protocols during solvent use .

- Structural Analogues : lists pyridines and pyrimidines for comparative structure-activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.